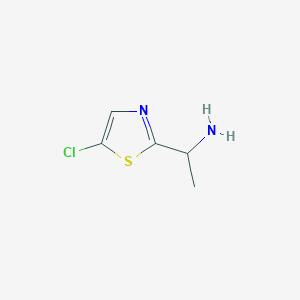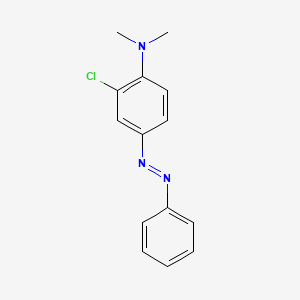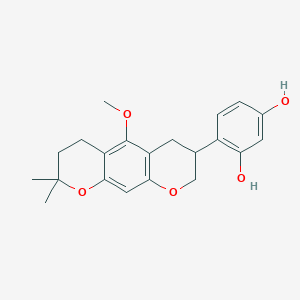
Licorisoflavan I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound has garnered attention due to its potential therapeutic properties and its role in various biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Licorisoflavan I can be synthesized through several chemical routes. One common method involves the extraction of licorice roots followed by purification processes. The roots are first ground into a fine powder and then subjected to supercritical CO2 extraction with ethanol as a modifier . This method ensures the efficient extraction of this compound along with other bioactive compounds.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The powdered licorice roots are processed using supercritical fluid extraction techniques, which are both efficient and environmentally friendly. The extracted compounds are then purified using chromatographic methods to isolate this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Licorisoflavan I undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with unique biological activities and properties .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds and is used in various chemical reactions to study its reactivity and properties.
Mecanismo De Acción
Licorisoflavan I exerts its effects through various molecular targets and pathways:
Neuroprotective Effects: It modulates the Brain-Derived Neurotrophic Factor (BDNF)-TrkB pathway and AMPA receptors, leading to enhanced neuroprotection and antidepressant-like effects.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates the activity of key signaling pathways involved in inflammation.
Comparación Con Compuestos Similares
Licorisoflavan I is structurally similar to other isoflavones such as licorisoflavan A and licoricidin. it is unique in its specific bioactivity and molecular targets:
Licorisoflavan A: Exhibits similar neuroprotective and antidepressant-like effects but differs in its specific molecular interactions and pathways.
Conclusion
This compound is a versatile and bioactive compound with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C21H24O5 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
4-(5-methoxy-2,2-dimethyl-4,6,7,8-tetrahydro-3H-pyrano[3,2-g]chromen-7-yl)benzene-1,3-diol |
InChI |
InChI=1S/C21H24O5/c1-21(2)7-6-15-19(26-21)10-18-16(20(15)24-3)8-12(11-25-18)14-5-4-13(22)9-17(14)23/h4-5,9-10,12,22-23H,6-8,11H2,1-3H3 |
Clave InChI |
UKVRDJKAWOLCBG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=C(C3=C(C=C2O1)OCC(C3)C4=C(C=C(C=C4)O)O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


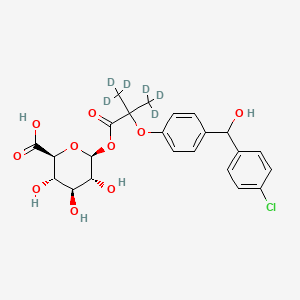
![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)
![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B12431500.png)
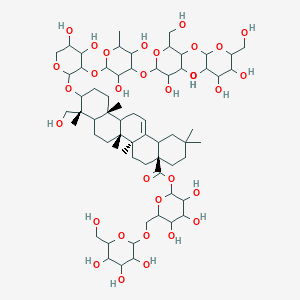
![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)

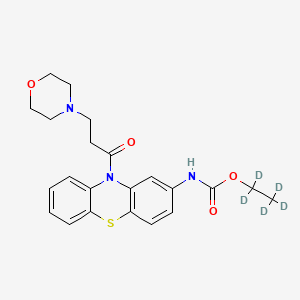

![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)
![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)


